molecular formula C15H13ClN2O5S B5058540 2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5058540
M. Wt: 368.8 g/mol
InChI Key: WYAFZVPWMCTETK-UHFFFAOYSA-N
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Description

2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a furan ring and a thiazolidinone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan ring and the thiazolidinone moiety. Common reagents used in these reactions include chlorinating agents, furan derivatives, and thiazolidinone precursors. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are employed to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-furan-2-ylmethyl-acetamide
  • 1-chloro-3-(furan-2-ylmethylamino)propan-2-one

Uniqueness

2-chloro-N-[(furan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to its combination of a benzamide core with a furan ring and a thiazolidinone moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-13-4-3-10(18-14(19)5-7-24(18,21)22)8-12(13)15(20)17-9-11-2-1-6-23-11/h1-4,6,8H,5,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFZVPWMCTETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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